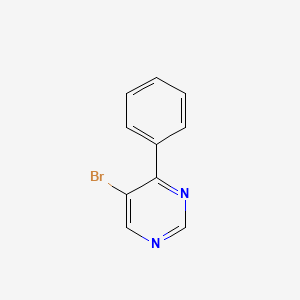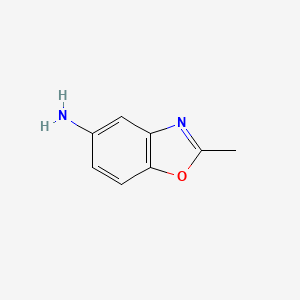
5-Bromo-4-phenylpyrimidine
説明
Synthesis Analysis
The synthesis of 5-Bromo-4-phenylpyrimidine and its derivatives often involves palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, leveraging its bromo substituent as a reactive site for coupling with organoboron or organostannanes compounds. An example includes the synthesis of 5-bromo-2-iodopyrimidine, a closely related compound, through selective palladium-catalysed cross-coupling reactions, demonstrating the versatility of bromopyrimidines in convergent syntheses of substituted pyrimidines (Goodby et al., 1996).
Molecular Structure Analysis
The molecular structure of this compound derivatives has been elucidated through techniques such as X-ray crystallography, providing insights into the arrangement of atoms and the geometry of the molecule. For instance, the structure of 5-bromopyrimidine derivatives has been confirmed by X-ray crystallography analysis, showcasing the potential for diverse substituent effects on the pyrimidine core (Verbitskiy et al., 2013).
Chemical Reactions and Properties
This compound undergoes a variety of chemical reactions, including nucleophilic substitution and coupling reactions. These reactions expand its utility in organic synthesis, enabling the introduction of diverse functional groups. The compound's reactivity is significantly influenced by the presence of the bromo group, which acts as a good leaving group in substitution reactions. For instance, the reaction of 5-bromopyrimidines with potassium amide in liquid ammonia has been studied, revealing mechanisms involving open-chain intermediates and the formation of substituted pyrimidine derivatives (Kroon & Plas, 2010).
科学的研究の応用
Chemical Synthesis
5-Bromo-4-phenylpyrimidine plays a significant role in chemical synthesis. It is used in various reactions, including palladium-catalyzed C-C coupling and nucleophilic aromatic substitution, to produce substituted pyrimidines, which are crucial intermediates in the synthesis of diverse organic compounds. Such reactions are optimized for yielding products including by-products, and structural analysis is often conducted using techniques like X-ray crystallography and molecular orbital calculations (Verbitskiy et al., 2013).
Immunomodulatory and Anticancer Properties
This compound derivatives have been studied for their potential immunomodulatory and anticancer properties. The synthesis of novel analogues and the analysis of their molecular recognition properties are part of ongoing research in this area. Such studies involve quantum mechanical calculations to understand the influence of substituents on biological properties (Hannah et al., 2000).
Antiviral Activity
Compounds derived from this compound have shown antiviral activity, especially against retroviruses. Research in this area focuses on synthesizing derivatives and evaluating their efficacy in inhibiting viral replication in cell cultures. Such studies contribute to the development of potential antiretroviral drugs (Hocková et al., 2003).
Corrosion Inhibition
In the field of material science, derivatives of this compound, such as phenylpyrimidine derivatives, have been studied for their corrosion inhibition properties. These studies focus on the inhibition effect of these derivatives on metals, contributing valuable insights into protective coatings and materials preservation (Xianghong et al., 2014).
Antimicrobial Activity
This compound derivatives have also been explored for their antimicrobial properties. Research in this area includes the synthesis of novel compounds and testing their effectiveness against various bacterial and fungal strains. Such studies are crucial for the development of new antimicrobial agents (Lanjewar et al., 2010).
Safety and Hazards
5-Bromo-4-phenylpyrimidine is classified as a skin irritant (Category 2, H315), an eye irritant (Category 2, H319), and may cause respiratory irritation (Category 3, H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
特性
IUPAC Name |
5-bromo-4-phenylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2/c11-9-6-12-7-13-10(9)8-4-2-1-3-5-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDPYFZLDWYNXJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=NC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30355797 | |
| Record name | 5-bromo-4-phenylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30355797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3543-46-2 | |
| Record name | 5-bromo-4-phenylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30355797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![4-Fluorobenzo[b]thiophene-2-carboxylic acid](/img/structure/B1270463.png)



